molecular formula C15H18O5 B14259162 Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester CAS No. 403855-58-3

Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester

Cat. No.: B14259162
CAS No.: 403855-58-3
M. Wt: 278.30 g/mol
InChI Key: SLNLAXTYRICVQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester typically involves esterification reactions. One common method is the reaction of propanedioic acid with methyl(2-phenoxy-2-propenyl) alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted esters or ethers

Scientific Research Applications

Propanedioic acid, methyl(2-phenoxy-2-propenyl)-, dimethyl ester has several

Properties

CAS No.

403855-58-3

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

dimethyl 2-methyl-2-(2-phenoxyprop-2-enyl)propanedioate

InChI

InChI=1S/C15H18O5/c1-11(20-12-8-6-5-7-9-12)10-15(2,13(16)18-3)14(17)19-4/h5-9H,1,10H2,2-4H3

InChI Key

SLNLAXTYRICVQC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=C)OC1=CC=CC=C1)(C(=O)OC)C(=O)OC

Origin of Product

United States

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